
Cyclohexane, (2-propynylthio)-
Structure
3D Structure
Properties
CAS No. |
82937-26-6 |
---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
prop-2-ynylsulfanylcyclohexane |
InChI |
InChI=1S/C9H14S/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2 |
InChI Key |
PBUNIVDBCFNBLU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1CCCCC1 |
Origin of Product |
United States |
Description
Contextualization within Organosulfur Chemistry
Cyclohexane (B81311), (2-propynylthio)- belongs to the class of compounds known as propargyl sulfides. These are characterized by a sulfur atom flanked by a propargyl group (a three-carbon unit with a carbon-carbon triple bond) and another organic substituent, in this case, a cyclohexane ring. Organosulfur compounds, in general, are pivotal in organic synthesis and medicinal chemistry due to the unique reactivity and stability that the sulfur atom imparts to adjacent functional groups.
The thioether (C-S-C) linkage in Cyclohexane, (2-propynylthio)- is a key feature. Thioethers are known for their nucleophilic character at the sulfur atom and their ability to be oxidized to sulfoxides and sulfones, thereby expanding the synthetic utility of the parent molecule. researchgate.net Furthermore, the presence of the propargyl group makes this sulfide (B99878) particularly reactive. Propargyl sulfides are known to participate in a variety of transformations, including researchgate.netresearchgate.net-sigmatropic rearrangements, which are powerful carbon-carbon bond-forming reactions. sioc-journal.cnrsc.org Studies have shown that in such rearrangements, propargyl sulfides exhibit higher reactivity compared to their allyl and allenyl counterparts. sioc-journal.cn
Role in Alkyne Chemistry and Alkynyl Sulfide Derivatives
The terminal alkyne functionality in Cyclohexane, (2-propynylthio)- is a gateway to a vast array of chemical reactions. Alkynes are fundamental building blocks in organic synthesis, prized for their ability to undergo additions, cycloadditions, and coupling reactions. The presence of the sulfur atom adjacent to the propargyl group in alkynyl sulfides enhances the reactivity and influences the selectivity of these transformations. researchgate.net
Alkynyl sulfides are recognized as valuable intermediates for creating functionalized organosulfur compounds and even sulfur-free molecules with high regio- and stereoselectivity. researchgate.netresearchgate.net They can participate in reactions such as C(sp)-S coupling, thiolation of terminal alkynes, and S-alkynylation. researchgate.net For instance, copper-catalyzed thiolation of terminal alkynes represents a mild and effective method for synthesizing various alkynyl sulfides. tmd.ac.jp Moreover, the alkyne group can be involved in cycloaddition reactions to form heterocyclic structures like thiophenes. researchgate.net The reactivity of the alkyne can also be harnessed in processes like hydrofluorination to generate α-fluorovinyl thioethers, which are of interest as potential mimics of thioester enolates in enzymatic reactions. beilstein-journals.org
Significance of Cyclohexane Scaffolds in Organic Synthesis
The cyclohexane ring is a ubiquitous and important structural motif in organic and medicinal chemistry. researchgate.netnih.gov Its three-dimensional, non-planar structure provides a rigid scaffold that can be used to control the spatial orientation of functional groups, which is a critical aspect in the design of biologically active molecules and materials. researchgate.netchemistryworld.com The conformational flexibility of the cyclohexane ring, primarily existing in a stable chair conformation, allows for substituents to occupy either axial or equatorial positions, influencing the molecule's reactivity and interaction with biological targets. wikipedia.orgmasterorganicchemistry.com
The incorporation of a cyclohexane scaffold can improve a molecule's metabolic stability and pharmacokinetic properties. In medicinal chemistry, cyclohexane derivatives have been identified as potent inhibitors of various enzymes and have been incorporated into drugs targeting a range of diseases. acs.orgacs.org The specific stereochemistry of substituents on the cyclohexane ring can be crucial for biological activity, making stereocontrolled synthesis a key challenge and area of research. researchgate.net The way substituents are displayed in three-dimensional space by the cyclohexane scaffold is distinct from that of flatter aromatic systems, offering a way to "escape from flatland" in drug design. researchgate.net
Current Research Landscape and Unaddressed Questions Pertaining to Cyclohexane, (2-propynylthio)-
Current research involving propargyl sulfides, the class of compounds to which Cyclohexane, (2-propynylthio)- belongs, is vibrant and diverse. Recent studies have focused on developing novel synthetic methods for their preparation and exploring their reactivity in various transformations. organic-chemistry.orgresearcher.life For example, visible-light mediated protocols are being developed for the synthesis of sulfonyl allenes using propargyl sulfides. researcher.life Their use in researchgate.netresearchgate.net-sigmatropic rearrangements to form highly functionalized products continues to be an active area of investigation. rsc.orgresearcher.life
Despite the general interest in propargyl sulfides, the specific research landscape for Cyclohexane, (2-propynylthio)- appears to be less defined. While its synthesis and basic properties are documented, in-depth studies exploring its unique reactivity and potential applications seem to be limited. guidechem.comnih.gov Key unaddressed questions remain, such as:
How does the conformational bias of the cyclohexane ring influence the reactivity of the propargyl sulfide moiety in reactions like the researchgate.netresearchgate.net-sigmatropic rearrangement?
What is the full scope of cycloaddition reactions that the alkyne functionality can undergo, and how is this influenced by the bulky cyclohexyl group?
Could Cyclohexane, (2-propynylthio)- or its derivatives serve as valuable ligands in catalysis or as building blocks for novel materials with specific three-dimensional structures?
What are the detailed mechanistic pathways for the transformations of this particular compound under various catalytic conditions, including those involving gold or other transition metals which are known to activate alkynes? bham.ac.uk
Further investigation into these areas could unlock the full potential of Cyclohexane, (2-propynylthio)- as a versatile tool in advanced chemical synthesis.
Q & A
Q. What are the recommended synthetic routes for Cyclohexane, (2-propynylthio)-, and how can its purity be validated?
The compound can be synthesized via nucleophilic substitution reactions, where a cyclohexane derivative (e.g., cyclohexyl bromide) reacts with 2-propynethiol in the presence of a base like NaH or KOH. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on the thioether (-S-) and propynyl (-C≡C-) functional groups.
Q. How does the 2-propynylthio substituent influence the thermodynamic stability of cyclohexane?
The 2-propynylthio group introduces steric strain due to its linear geometry and electronic effects (e.g., electron-withdrawing nature of the triple bond). Conformational analysis via computational methods (e.g., density functional theory, DFT) can quantify torsional strain and compare it to unsubstituted cyclohexane. Experimental data from differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may reveal deviations in melting/boiling points or thermal decomposition pathways .
Q. What analytical techniques are optimal for characterizing the reactivity of the thioether group in this compound?
Ultraviolet-visible (UV-Vis) spectroscopy can track sulfur-centered radical formation during oxidation. Fourier-transform infrared (FTIR) spectroscopy identifies S-H or C≡C bond vibrations. Electrochemical methods (e.g., cyclic voltammetry) assess redox behavior, particularly sulfide-to-sulfoxide/sulfone transformations .
Advanced Research Questions
Q. How does the 2-propynylthio group alter cyclohexane’s combustion kinetics compared to alkyl-substituted analogs?
The substituent may accelerate radical chain reactions due to the propargyl (C≡C) moiety’s propensity for forming resonance-stabilized radicals. Shock tube experiments or laminar flame speed measurements, combined with kinetic modeling (e.g., CHEMKIN), can quantify ignition delays and compare pathways to cyclohexane or methylcyclohexane combustion . Key metrics include rate constants for H-abstraction at the sulfur atom and subsequent propargyl radical propagation .
Q. What catalytic systems enhance selective oxidation of the thioether group while preserving the cyclohexane ring?
Heterogeneous catalysts like Au/TiO₂ or MnO₂ nanoparticles promote selective oxidation to sulfoxides/sulfones under mild conditions. Advanced oxidation processes (AOPs) using ozone or Fenton reagents (Fe²⁺/H₂O₂) can be optimized via response surface methodology (RSM) to minimize ring-opening side reactions . In situ Raman spectroscopy monitors reaction progress and intermediate speciation .
Q. How do solvent polarity and proticity affect the compound’s conformational equilibria?
Polar solvents (e.g., DMSO) stabilize the axial conformation of the 2-propynylthio group due to dipole-dipole interactions, while nonpolar solvents (e.g., hexane) favor equatorial conformers. Dynamic NMR studies at variable temperatures or molecular dynamics (MD) simulations quantify the energy barrier for chair-to-chair interconversion .
Q. What contradictions exist in reported kinetic data for thermal decomposition, and how can they be resolved?
Discrepancies in activation energies (e.g., 120–150 kJ/mol) arise from differences in experimental setups (e.g., flow reactors vs. static cells) or analytical methods. A unified kinetic model, validated via laser-induced fluorescence (LIF) for radical detection and high-level CCSD(T) calculations for transition states, can reconcile these variations .
Methodological Resources
- Thermochemical Data : Use the NIST Chemistry WebBook for enthalpy of formation and entropy values, cross-referenced with shock tube datasets .
- Kinetic Modeling : JetSurF 2.0 mechanism integrates cyclohexane oxidation pathways, adaptable for substituted analogs by modifying rate rules for S-containing species .
- Computational Tools : Gaussian or ORCA for DFT studies; Cantera for mechanism reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.